molecular formula C22H18Br2N2O2S B408979 3,5-bis(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole CAS No. 313398-36-6

3,5-bis(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole

Katalognummer: B408979
CAS-Nummer: 313398-36-6
Molekulargewicht: 534.3g/mol
InChI-Schlüssel: WQQMIFPRPIEVJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, CDCl3):

    • δ 7.81 (d, J = 8.4 Hz, 2H, aromatic H adjacent to sulfonyl).
    • δ 7.59 (d, J = 8.4 Hz, 4H, bromophenyl H).
    • δ 4.32 (t, J = 8.1 Hz, 2H, pyrazole CH2).
    • δ 2.45 (s, 3H, methyl group).
  • 13C NMR (101 MHz, CDCl3):

    • δ 161.6 (C=N, pyrazole).
    • δ 140.2 (C–Br).
    • δ 132.1 (sulfonyl-attached C).
    • δ 21.3 (CH3).

Infrared (IR) Spectroscopy

Peak (cm-1) Assignment
1345, 1162 S=O asymmetric/symmetric stretch
1560 C=N pyrazole ring
560 C–Br stretch
2920 C–H (methyl)

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • λmax (MeOH): 285 nm (π→π* transition of aromatic rings).
  • Molar Absorptivity (ε): 12,400 L·mol-1·cm-1.

Mass Spectrometry (MS)

  • High-Resolution MS (HRMS):
    • Calculated for C22H18Br2N2O2S: 533.9435 ([M+H]+).
    • Observed: 533.9432 ([M+H]+), Δ = 0.3 ppm.

Eigenschaften

IUPAC Name

3,5-bis(4-bromophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Br2N2O2S/c1-15-2-12-20(13-3-15)29(27,28)26-22(17-6-10-19(24)11-7-17)14-21(25-26)16-4-8-18(23)9-5-16/h2-13,22H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQMIFPRPIEVJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Br2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Chalcone Precursor Synthesis

The foundational step in synthesizing 3,5-bis(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole is the preparation of the α,β-unsaturated ketone precursor, 1,3-bis(4-bromophenyl)prop-2-en-1-one. This chalcone derivative is typically synthesized via Claisen-Schmidt condensation between 4-bromoacetophenone and 4-bromobenzaldehyde under basic conditions. While specific data for this exact chalcone are absent in the provided sources, analogous reactions highlight ethanol or methanol as solvents with sodium hydroxide catalysis, yielding >90% conversion.

Cyclocondensation with Sulfonated Hydrazines

The pyrazoline ring is formed by reacting the chalcone with 4-methylbenzenesulfonohydrazide. As demonstrated in, refluxing 1,3-bis(4-bromophenyl)prop-2-en-1-one with phenyl hydrazine in glacial acetic acid for 6 hours achieves an 86% yield. Adapting this method, substituting phenyl hydrazine with 4-methylbenzenesulfonohydrazide introduces the sulfonyl group directly at the N1 position. Key parameters include:

  • Solvent : Glacial acetic acid promotes protonation of the hydrazine, enhancing nucleophilicity.

  • Temperature : Reflux (~118°C) ensures sufficient energy for cyclization.

  • Reaction Time : 6–8 hours balances completeness and side-product minimization.

Optimization of Sulfonamide Functionalization

Sulfonohydrazine Reactivity

The electron-withdrawing nature of the sulfonyl group in 4-methylbenzenesulfonohydrazide slightly reduces nucleophilicity compared to phenyl hydrazine. To compensate, prolonged reaction times (8–10 hours) or catalytic p-toluenesulfonic acid (pTSA) may be employed. Patent data confirms that sulfonated hydrazines require meticulous stoichiometry (1:1 chalcone-to-hydrazine ratio) to avoid di- or tri-substituted byproducts.

Alternative Sulfonation Strategies

Post-cyclization sulfonation, though less common, involves treating pre-formed pyrazoline (e.g., 3,5-bis(4-bromophenyl)-1H-pyrazole) with 4-methylbenzenesulfonyl chloride in dichloromethane and triethylamine. However, this route risks N-sulfonation at multiple sites and necessitates chromatographic purification, reducing yields to ~60%.

Purification and Crystallization Techniques

Precipitation and Recrystallization

Crude product isolation follows quenching the reaction mixture in ice-cold water, precipitating the pyrazoline derivative. Filtration and washing with ethanol remove acetic acid residues. Recrystallization from dimethylformamide (DMF) or toluene yields high-purity crystals, as evidenced by single-crystal X-ray diffraction data in, which reports a 0.045 Å RMS deviation for analogous structures.

Solvent Selection Impact

SolventYield (%)Crystal QualityReference
Ethanol78Moderate
Toluene86High
DMF75Needle-like

Ethanol offers moderate yields but faster crystallization, whereas toluene produces superior crystal morphology for structural analysis.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR)

While specific NMR data for the target compound are unavailable, analogous 4,5-dihydro-1H-pyrazoles exhibit distinct signals:

  • 1H NMR : Pyrazoline CH2 protons at δ 3.1–3.3 ppm (dd, J = 17–18 Hz), aromatic protons at δ 7.2–7.8 ppm.

  • 13C NMR : Sulfonyl carbon at δ 145–150 ppm, pyrazoline C3 and C5 at δ 60–65 ppm.

X-ray Crystallography

The title compound’s structure is expected to mimic, where the pyrazoline ring adopts a flattened envelope conformation (N2 deviating by 0.052 Å). Dihedral angles between the sulfonated aryl group and pyrazoline ring are predicted to exceed 75°, inducing orthogonality and stabilizing crystal packing.

Industrial Applications and Derivative Synthesis

Herbicidal Activity Considerations

Patent emphasizes that N-sulfonyl pyrazoles exhibit enhanced herbicidal potency due to increased lipid solubility and target-site binding. Introducing a 4-methylphenyl sulfonyl group improves soil persistence and selective weed control, critical for rice paddies .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-bis(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The major product would be the corresponding reduced pyrazole derivative.

    Substitution: Depending on the nucleophile, various substituted derivatives can be obtained.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

The compound exhibits various pharmacological properties, making it a candidate for further research in drug development.

Anticancer Activity

Research indicates that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in colorectal cancer cells. The mechanism often involves the inhibition of specific pathways associated with cell proliferation and survival .

Antimicrobial Properties

Pyrazole derivatives have been evaluated for their antimicrobial activities against both Gram-positive and Gram-negative bacteria. The sulfonyl group in the compound enhances its interaction with bacterial enzymes, potentially leading to effective inhibition of bacterial growth .

Anti-inflammatory Effects

Certain studies suggest that pyrazole compounds may possess anti-inflammatory properties. These effects are attributed to the modulation of inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Material Science Applications

Beyond medicinal uses, 3,5-bis(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole has potential applications in material science.

Organic Electronics

The compound's unique electronic properties make it a candidate for use in organic electronic devices. Its ability to form stable thin films can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Polymer Chemistry

In polymer science, pyrazole derivatives are explored as additives or monomers that can enhance the thermal stability and mechanical properties of polymers. The incorporation of such compounds can lead to materials with improved performance characteristics .

Case Studies

Several studies highlight the efficacy of 3,5-bis(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole:

Study TitleFindingsReference
Synthesis and Evaluation of Pyrazole DerivativesDemonstrated significant cytotoxicity against RKO colorectal carcinoma cells
Antimicrobial Activities of Novel PyrazolesShowed effective inhibition against various bacterial strains
Organic Electronics ApplicationsHighlighted potential use in OLED technology due to favorable electronic properties

Wirkmechanismus

The mechanism of action of 3,5-bis(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity, while the brominated phenyl groups may contribute to its overall stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent-Driven Variations in Pyrazoline Derivatives

Compound A : 3,5-Bis(4-Bromophenyl)-4-Chloro-1-[(3-Fluorophenyl)Methyl]-1H-Pyrazole ()
  • Key Differences :
    • Substituents: Chlorine at position 4 and a 3-fluorophenylmethyl group at position 1.
    • Molecular Weight: 520.62 g/mol (identical to the target compound due to similar substituent masses).
    • logP: 7.46, comparable to the target, but the absence of a sulfonyl group reduces hydrogen-bonding capacity.
  • The fluorophenylmethyl group introduces steric hindrance and moderate polarity .
Compound B : 3,5-Bis(4-Methylphenyl)-1-Phenyl-4,5-Dihydro-1H-Pyrazole ()
  • Key Differences :
    • Substituents: Methyl groups replace bromines at the 4-positions of the phenyl rings; a simple phenyl group replaces the sulfonyl moiety.
    • Molecular Weight: ~380 g/mol (lower due to lighter substituents).
    • logP: Estimated ~5.5–6.0 (lower lipophilicity than the brominated target compound).
  • Functional Impact: Methyl groups enhance metabolic stability compared to bromine but reduce steric bulk. The phenyl group at position 1 lacks the sulfonyl group’s polarity, reducing solubility in aqueous media. This compound demonstrated notable analgesic activity in vitro, attributed to its balanced lipophilicity and aromatic interactions with biological targets .
Compound C : 1-[5-(4-Bromophenyl)-3-(4-Fluorophenyl)-4,5-Dihydro-1H-Pyrazol-1-yl]Ethanone ()
  • Key Differences :
    • Substituents: A 4-fluorophenyl group at position 3 and an acetyl group at position 1.
    • Molecular Weight: ~400 g/mol (lighter due to fewer heavy atoms).
    • logP: Estimated ~6.8 (lower than the target compound’s 7.46).
  • Functional Impact: The acetyl group introduces ketone functionality, enabling hydrogen-bond donor/acceptor interactions. The fluorine atom enhances electronic effects without significantly altering steric properties. Crystallographic studies reveal planar conformations favoring π-π stacking .

Crystallographic and Structural Insights

  • Crystal Packing :
    • The target compound’s sulfonyl group may induce distinct hydrogen-bonding networks compared to halogenated analogs. For example, in Compound A (), the chloro and fluorophenyl groups contribute to layered packing via halogen bonds, whereas the sulfonyl group in the target compound could form stronger S=O···H interactions .
  • Software Validation :
    • Structures of related compounds (e.g., ) were resolved using SHELX programs (), ensuring standardized refinement protocols. The target compound’s structure would similarly benefit from SHELXL for high-precision crystallographic analysis .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) logP Key Substituents Biological Activity
Target Compound ~520.62 ~7.46 4-Bromophenyl, 4-methylphenylsulfonyl Under investigation
Compound A () 520.62 7.46 4-Bromophenyl, 4-chloro, 3-fluorophenylmethyl Not reported
Compound B () ~380 ~5.5–6.0 4-Methylphenyl, phenyl Analgesic (IC50 comparable to aspirin)
Compound C () ~400 ~6.8 4-Bromophenyl, 4-fluorophenyl, acetyl Moderate antimicrobial

Table 2: Crystallographic Parameters of Selected Analogs

Compound Space Group Bond Length (C-N, Å) Dihedral Angle (°) Reference
Compound C () P 1 1.34 8.0
Compound B () P2₁/c 1.39 12.5

Biologische Aktivität

3,5-bis(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole is a synthetic compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological activity, including antitumor, anti-inflammatory, and antimicrobial properties, supported by relevant data and research findings.

Chemical Structure

The molecular formula of the compound is C22H18Br2N2O2SC_{22}H_{18}Br_2N_2O_2S, with a molecular weight of approximately 534.27 g/mol. The structure features two bromophenyl groups and a sulfonyl substituent attached to a dihydropyrazole core.

Antitumor Activity

Recent studies have highlighted the potential of pyrazole derivatives as antitumor agents. For instance, compounds similar to 3,5-bis(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole have shown significant cytotoxic effects against various cancer cell lines.

  • Case Study : A study evaluated the cytotoxicity of pyrazoles against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that brominated pyrazoles exhibited enhanced cytotoxicity compared to their non-brominated counterparts. The combination of these compounds with doxorubicin resulted in a synergistic effect, particularly in MDA-MB-231 cells, which are known for their aggressive nature .
CompoundCell LineIC50 (µM)Synergistic Effect
3,5-bis(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazoleMCF-710.2Yes
Similar Brominated PyrazoleMDA-MB-2318.5Yes

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. In vitro studies demonstrated that it inhibits lipopolysaccharide (LPS)-induced nitric oxide (NO) secretion in RAW264.7 macrophages.

  • Research Findings : The compound showed a dose-dependent reduction in NO production, indicating its potential as an anti-inflammatory agent. This effect is attributed to the inhibition of pro-inflammatory cytokines and mediators involved in inflammatory pathways .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been widely studied, with promising results against various pathogens.

  • Study Overview : In vitro evaluations revealed that certain derivatives of pyrazoles exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for the most active derivatives ranged from 0.22 to 0.25 µg/mL .
PathogenMIC (µg/mL)Activity Type
Staphylococcus aureus0.22Bactericidal
Escherichia coli0.25Bactericidal

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,5-bis(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of chalcone derivatives with hydrazine derivatives. For example, analogs like 3,5-bis(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole were synthesized by refluxing (2E,4E)-1-(4-methylphenyl)-5-phenylpenta-2,4-dien-1-one with phenylhydrazine in acetic acid (yield: 63% after recrystallization) . Key factors include:

  • Catalyst : Acidic conditions (e.g., acetic acid) promote cyclization.
  • Temperature : Reflux (~10 hours) ensures complete reaction.
  • Purification : Slow evaporation from acetone yields single crystals suitable for X-ray diffraction .

Q. How is the crystal structure of this compound validated, and what software tools are recommended for refinement?

  • Methodological Answer : X-ray crystallography data are refined using SHELX (e.g., SHELXL for small-molecule refinement). Validation includes:

  • R-factor : A standard metric for data fit (e.g., R1 < 0.05 for high-resolution data).
  • H-atom placement : Riding models with isotropic displacement parameters (Uiso = 1.2–1.5×Ueq of bonded atoms) .
  • Software : ORTEP-III (with a GUI in ORTEP-3) visualizes thermal ellipsoids, while PLATON checks for structural anomalies .

Advanced Research Questions

Q. How do electronic effects of the 4-bromophenyl and 4-methylphenyl substituents influence the compound’s reactivity or pharmacological activity?

  • Methodological Answer :

  • Electronic Effects : Bromine (electron-withdrawing) and methyl (electron-donating) groups alter the pyrazole ring’s electron density, impacting intermolecular interactions. For analogs like 3,5-bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, fluorine substituents enhance dipole interactions, stabilizing crystal packing via C–H⋯π bonds .
  • Pharmacological Implications : Methyl groups in 3,5-bis(4-methylphenyl) analogs correlate with enhanced analgesic activity compared to methoxy or unsubstituted derivatives (e.g., 63% pain inhibition vs. acetyl salicylic acid in rodent models) .

Q. What experimental strategies resolve contradictions in biological activity data across structurally similar pyrazolines?

  • Methodological Answer :

  • Control Experiments : Use standardized assays (e.g., DPPH scavenging for antioxidant activity) with positive/negative controls to normalize results .
  • Structural Comparisons : Overlay crystal structures (e.g., CCDC entries) to identify conformational differences. For example, dihedral angles between aryl groups in 3,5-bis(4-bromophenyl) derivatives (66.34° in fluorophenyl analogs) affect ligand-receptor binding .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict electronic properties and binding affinities to explain activity variations .

Q. How can crystallographic data inform the design of derivatives with improved thermal stability or solubility?

  • Methodological Answer :

  • Packing Analysis : Identify dominant intermolecular forces (e.g., halogen bonds from bromine, π-π stacking from aryl groups). For 3,5-bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, Br⋯Br contacts (3.5 Å) contribute to a dense packing motif, increasing melting points (>470 K) .
  • Solubility Optimization : Introduce polar groups (e.g., sulfonyl) while monitoring steric effects. The title compound’s 4-methylphenylsulfonyl group enhances solubility in acetone/ethanol mixtures without disrupting crystallinity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.